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Compound of Interest

Compound Name:
5-amino-1H-pyrazole-3-

carbonitrile

Cat. No.: B057367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for pyrazole-based

compounds and outlines the standard methodologies for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Important Note on Data Availability: Despite a comprehensive search, specific experimental

spectroscopic data (NMR, IR, MS) for the unsubstituted parent compound, 5-amino-1H-
pyrazole-3-carbonitrile (CAS No. 125144-04-9), is not readily available in the public domain

through the conducted searches. The data presented herein corresponds to a closely related,

substituted derivative, which can provide valuable insights into the spectroscopic

characteristics of this class of compounds.

Spectroscopic Data of a 5-amino-1H-pyrazole-3-
carbonitrile Derivative
The following tables summarize the spectroscopic data for a representative derivative, 5-

amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. This information is sourced from

a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[1]

Table 1: ¹H NMR Data of 5-amino-3-(4-chlorophenyl)-1-
phenyl-1H-pyrazole-4-carbonitrile[1]
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Chemical Shift (δ)
ppm

Multiplicity /
Coupling Constant
(J) Hz

Integration Assignment

7.62 t, J = 11.5 5H Phenyl-H

7.40 – 7.28 m 3H
Phenyl-H,

Chlorophenyl-H

7.11 d, J = 8.0 2H Chlorophenyl-H

6.91 d, J = 7.7 1H Phenyl-H

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz

Table 2: ¹³C NMR Data of 5-amino-3-(4-chlorophenyl)-1-
phenyl-1H-pyrazole-4-carbonitrile[1]
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Chemical Shift (δ) ppm Assignment

153.12 C-5 (Pyrazole)

144.40 C-3 (Pyrazole)

142.44 Quaternary Carbon

135.81 Phenyl-C

133.90 Phenyl-C

130.91 Phenyl-C

129.46 Phenyl-C

129.31 Chlorophenyl-C

129.03 Chlorophenyl-C

128.81 Phenyl-C

128.33 Phenyl-C

127.25 Phenyl-C

120.33 Cyano (CN)

112.79 C-4 (Pyrazole)

Solvent: CDCl₃, Spectrometer Frequency: 63 MHz

Table 3: IR Absorption Data of 5-amino-3-(4-
chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]
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Wavenumber (cm⁻¹) Assignment

3447, 3346, 3313 N-H stretching (Amino group)

3208 N-H stretching (Pyrazole ring)

3055, 2928 C-H stretching (Aromatic)

2206 C≡N stretching (Nitrile)

1632 N-H bending (Amino group)

1600, 1519, 1489 C=C stretching (Aromatic rings)

1259, 1135, 1084 C-N stretching

914, 829, 749, 509 C-H bending (Aromatic)

Sample Preparation: KBr pellet

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and

20-100 mg/mL for ¹³C NMR.

Instrumentation: A high-field NMR spectrometer (e.g., 250 MHz or higher) is used for

analysis.

Data Acquisition:
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For ¹H NMR, standard pulse sequences are used to obtain the spectrum. Key parameters

include the spectral width, acquisition time, and number of scans.

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to

single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are

referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed in a die under high pressure to form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample

pellet is then placed in the sample holder, and the IR spectrum is recorded. The spectrum is

typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to yield the final IR spectrum, which is typically plotted

as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, such as direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: An appropriate ionization technique is employed. For many organic molecules,

Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An ion detector records the abundance of each ion at a specific m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualizations
The following diagrams illustrate the general workflow and logical relationships in spectroscopic

analysis for structural elucidation.
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Spectroscopic Techniques
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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